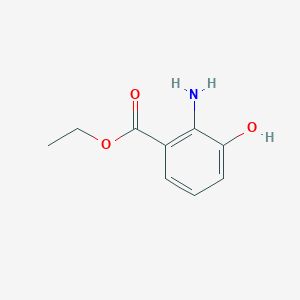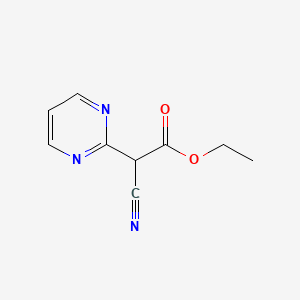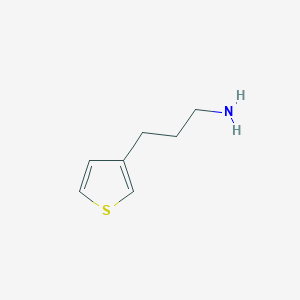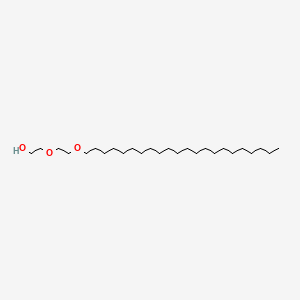![molecular formula C10H10N2O B1355515 2-[4-(Cyanomethyl)phenyl]acetamide CAS No. 99071-55-3](/img/structure/B1355515.png)
2-[4-(Cyanomethyl)phenyl]acetamide
Overview
Description
“2-[4-(Cyanomethyl)phenyl]acetamide” is a biochemical compound with the CAS Number: 99071-55-3 . It has a molecular weight of 174.2 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13) .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . The storage temperature for this compound is between 2 to 8 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
- 2-[4-(Cyanomethyl)phenyl]acetamide and its derivatives have been synthesized and characterized for various scientific purposes. For instance, Yang Man-li (2008) discussed the synthesis of novel compounds using 3-fluoro-4-cyanophenol, a primary compound, to create substituted phenyl acetamides (Yang Man-li, 2008).
Radiosynthesis Applications
- In the field of radiosynthesis, derivatives of this compound are utilized. B. Latli and J. Casida (1995) described the synthesis of chloroacetanilide herbicide and dichloroacetamide safener using compounds related to this compound for studies on metabolism and mode of action (B. Latli & J. Casida, 1995).
Molecular Structure Analysis
- Analysis of molecular structures often involves compounds like this compound. K. Saravanan et al. (2016) studied the crystal structure of a related acetamide compound, providing insights into molecular interactions and hydrogen bonding (K. Saravanan et al., 2016).
Development of Novel Derivatives
- The development of novel derivatives for biological applications is a key area of research. A. Fadda et al. (2010) used 2-Cyano-N-(tetrahydrocarbazole)acetamide, related to this compound, for synthesizing new arylazocarbazole derivatives (A. Fadda et al., 2010).
Enzyme Catalysis
- Research also extends to the field of enzyme catalysis. Ingvild T. Lund et al. (2016) synthesized enantiomers of a compound related to this compound using lipase B from Candida antarctica, demonstrating the potential for chiral synthesis in drug development (Ingvild T. Lund et al., 2016).
Antimicrobial Studies
- Antimicrobial studies frequently involve derivatives of this compound. Samreen Gul et al. (2017) synthesized and evaluated a series of oxadiazole compounds, showcasing their potential in antimicrobial applications (Samreen Gul et al., 2017).
Molecular Docking Analysis
- G. Bharathy et al. (2021) investigated the electronic and biological interactions of a related compound, demonstrating the use of molecular docking analysis in drug discovery (G. Bharathy et al., 2021).
Photochemical Reactions
- M. Mella et al. (2004) explored photochemical reactions involving a phenyl cation and compounds similar to this compound, contributing to the understanding of reaction mechanisms in organic chemistry (M. Mella et al., 2004).
QSAR Studies
- N. Desai et al. (2008) conducted QSAR studies on acetamide derivatives, which is essential for predicting the properties and activities of new drug molecules (N. Desai et al., 2008).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-[4-(Cyanomethyl)phenyl]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and other non-covalent interactions with target molecules. For instance, it can bind to specific enzymes, altering their activity and influencing biochemical pathways . The exact nature of these interactions depends on the specific enzyme or protein involved and the cellular context in which the compound is used.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the target enzyme. It may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular function and metabolic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at very high doses, indicating a threshold effect . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism and energy production . Understanding these interactions is essential for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, making it important to study these processes in detail.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and overall impact on cellular processes.
properties
IUPAC Name |
2-[4-(cyanomethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWFGMDHQLLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558997 | |
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99071-55-3 | |
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



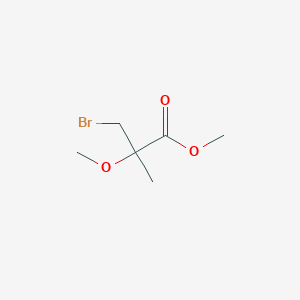



![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)
